5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine
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Overview
Description
5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine typically involves the reaction of 2,5-dimethylbenzyl chloride with pyrimidine-2,4-diamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases like cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in folic acid metabolism, thereby exerting its antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A pyrimidine derivative used as an antibiotic.
Pyrimethamine: Another pyrimidine derivative used as an antimalarial drug.
Uniqueness
5-[(2,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct biological activities and chemical reactivity compared to other pyrimidine derivatives.
Properties
CAS No. |
55502-57-3 |
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Molecular Formula |
C13H16N4 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-[(2,5-dimethylphenyl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H16N4/c1-8-3-4-9(2)10(5-8)6-11-7-16-13(15)17-12(11)14/h3-5,7H,6H2,1-2H3,(H4,14,15,16,17) |
InChI Key |
RGUYQMRSIAHIPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
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